molecular formula C10H9ClO B14780264 4-Chloro-2-ethoxy-1-ethynylbenzene

4-Chloro-2-ethoxy-1-ethynylbenzene

Cat. No.: B14780264
M. Wt: 180.63 g/mol
InChI Key: UHKOOELIQNHSNU-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-1-ethynylbenzene is an organic compound that belongs to the class of chlorinated benzene derivatives It is characterized by the presence of a chloro group, an ethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the chloro, ethoxy, and ethynyl groups. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro, ethoxy, and ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Chloro-2-ethoxy-1-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-1-ethynylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products. The presence of the chloro, ethoxy, and ethynyl groups influences its reactivity and the types of reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-ethynylbenzene: Similar in structure but lacks the ethoxy group.

    4-Chloro-1-ethynylbenzene: Similar but lacks the ethoxy group and has a different substitution pattern.

    2-Ethoxy-1-ethynylbenzene: Similar but lacks the chloro group.

Uniqueness

4-Chloro-2-ethoxy-1-ethynylbenzene is unique due to the presence of all three functional groups (chloro, ethoxy, and ethynyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-2-ethoxy-1-ethynylbenzene

InChI

InChI=1S/C10H9ClO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h1,5-7H,4H2,2H3

InChI Key

UHKOOELIQNHSNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)C#C

Origin of Product

United States

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